2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide is a complex organic compound that features a bromophenoxy group and a methoxydibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the dibenzo[b,d]furan core, followed by the introduction of the methoxy group. The bromophenoxy group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the propanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
- 2-(4-fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
- 2-(4-iodophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group, for example, can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4/c1-13(27-15-9-7-14(23)8-10-15)22(25)24-18-12-20-17(11-21(18)26-2)16-5-3-4-6-19(16)28-20/h3-13H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGZACNEXVFILQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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